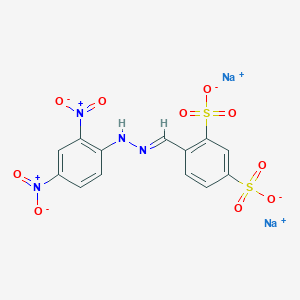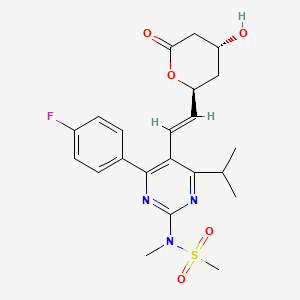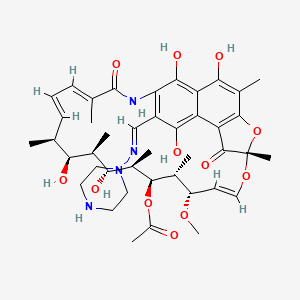
Déméthylrifampicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylrifampicin, also known as Demethylrifampicin, is a useful research compound. Its molecular formula is C₄₂H₅₆N₄O₁₂ and its molecular weight is 808.91. The purity is usually 95%.
BenchChem offers high-quality Demethylrifampicin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Demethylrifampicin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
La déméthylrifampicine a été étudiée pour ses effets sur la viabilité des cellules humaines normales et malignes. Elle a montré des effets différentiels sur les cellules tumorales humaines cultivées, en particulier les cellules de sarcome et de mélanome, qui étaient les plus sensibles à l'exposition à des concentrations de 5 à 20 µg/ml {svg_1}. Cela suggère des applications potentielles en thérapie anticancéreuse, en particulier pour ces types de tumeurs.
Amélioration antimicrobienne
Des recherches ont indiqué qu'un complexe multicomposants impliquant la this compound peut améliorer la solubilité dans l'eau et la vitesse de dissolution de la rifampicine, ainsi que son action antibactérienne et antileishmanienne {svg_2}. Cette application est importante pour développer des formes pharmaceutiques à activité antimicrobienne accrue.
Stabilité pharmaceutique
La stabilité des produits pharmaceutiques est un aspect crucial du développement des médicaments. Des études ont montré que les complexes contenant de la this compound présentent une stabilité adéquate, ce qui est bénéfique pour le stockage à long terme et l'efficacité des produits pharmaceutiques {svg_3}.
Inhibition des biofilms
La this compound a été associée à une activité antibiofilm. Les biofilms constituent un problème majeur pour les dispositifs médicaux et les implants, car ils peuvent entraîner des infections persistantes. La capacité du composé à inhiber la formation de biofilm pourrait être appliquée dans le revêtement des dispositifs médicaux pour prévenir les infections {svg_4}.
Activité antileishmanienne
La leishmaniose est une maladie causée par des parasites protozoaires. La this compound a montré des résultats prometteurs dans l'amélioration de l'activité antileishmanienne de la rifampicine, ce qui pourrait conduire à des traitements plus efficaces contre cette maladie {svg_5}.
Recherche sur les métabolites des médicaments
En tant que métabolite de la rifampicine, la this compound est utilisée dans la recherche pour comprendre les voies métaboliques et les interactions des médicaments dans l'organisme. Ces connaissances sont cruciales pour prédire le comportement des médicaments et optimiser les stratégies thérapeutiques {svg_6}.
Mécanisme D'action
Target of Action
Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like Demethylrifampicin.
Mode of Action
Demethylrifampicin works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .
Action Environment
The efficacy and stability of Demethylrifampicin can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern
Propriétés
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKVFHDDYXJFFL-MOSFFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13292-45-0 |
Source


|
| Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?
A1: Demethylrifampicin, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.
Q2: How does the activity of Demethylrifampicin compare to Rifampicin in inhibiting viral enzymes?
A2: Research suggests that Demethylrifampicin is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.
Q3: Does Demethylrifampicin exhibit selective toxicity towards cancer cells?
A3: Studies indicate that Demethylrifampicin, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].
Q4: What are the key structural features of Demethylrifampicin that are important for its activity?
A4: Although the exact structural requirements for Demethylrifampicin's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.
Q5: What are the limitations of Demethylrifampicin's pharmacokinetic profile?
A6: Demethylrifampicin exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.
Q6: Are there any known cases of resistance development against Demethylrifampicin?
A7: While the provided research doesn't directly address Demethylrifampicin resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including Demethylrifampicin, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
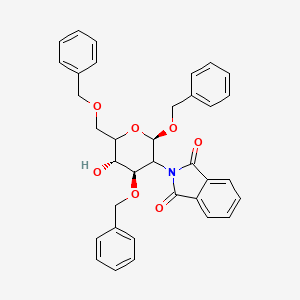
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)
![3,3,4-trideuterio-5-[(3S,5R,8R,9S,10S,12R,13S,14S,17S)-3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]furan-2-one](/img/structure/B1140535.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)
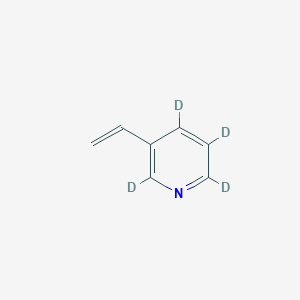

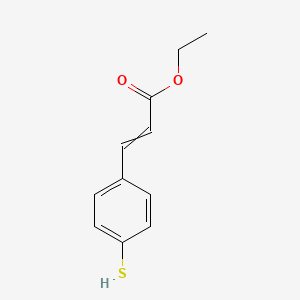
![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)
